

Comparative Analysis of the Therapeutic Index of YLT192 and Other Kinase Inhibitors

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Compound of Interest		
Compound Name:	YLT192	
Cat. No.:	B13448686	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available information regarding the therapeutic index, mechanism of action, or any preclinical or clinical data for a compound designated "YLT192." The following guide provides a comparative framework and utilizes data from established kinase inhibitors to illustrate how such a comparison would be structured. The sections pertaining to YLT192 are presented as a template to be populated once data becomes available.

Introduction to Therapeutic Index in Kinase Inhibitors

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. For kinase inhibitors, a class of targeted therapy drugs that interfere with cell signaling pathways, a favorable therapeutic index is paramount for clinical success. A high TI indicates a wide separation between the effective and toxic doses, suggesting a greater margin of safety for the patient. Many kinase inhibitors, however, are known to have a narrow therapeutic index, where small differences in dose or blood concentration can lead to significant changes in therapeutic response or adverse events.[1] This necessitates careful dose selection and patient monitoring.

Quantitative Comparison of Therapeutic Indices







The following table summarizes available data related to the therapeutic index of several well-established kinase inhibitors. The therapeutic index is ideally calculated as TD50/ED50 (the dose that is toxic in 50% of subjects divided by the dose that is effective in 50% of subjects). However, direct comparative TI values are often not available in literature. Therefore, related preclinical and clinical data that inform the therapeutic window, such as IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and Maximum Tolerated Dose (MTD), are presented.



Kinase Inhibitor	Target Kinase(s)	In Vitro IC50	In Vitro CC50	In Vivo MTD (Animal Model)	Recom mended Human Dose	Therape utic Range (Plasma)	Notes
YLT192	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Awaiting preclinica I and clinical data.
Imatinib	BCR-Abl, c-KIT, PDGFR	~250- 1000 nM (BCR- Abl)	Cell-type depende nt	>300 mg/kg (mice)	400-600 mg/day	>1000 ng/mL for CML	Consider ed to have a wider therapeut ic index compare d to some other TKIs.[2]
Gefitinib	EGFR	2-37 nM (EGFR)	Cell-type depende nt	150-200 mg/kg/da y (mice)	250 mg/day	Not well- defined	The MTD in Phase I trials was ≥700 mg/day, but the recomme nded dose is 250 mg/day as higher doses did not



							provide additional benefit and increase d toxicity. [4][5]
Erlotinib	EGFR	2-20 nM (EGFR)	Cell-type depende nt	100-150 mg/kg/da y (mice)	150 mg/day	0.8-1.25 μg/mL	Has a narrow therapeut ic index; bioavaila bility significan tly increases with food. [1][6]
Afatinib	EGFR, HER2, HER4 (irreversi ble)	0.5 nM (EGFR)	Cell-type depende nt	15-20 mg/kg/da y (mice)	40 mg/day	Not well- defined	An irreversib le ErbB family blocker.
Sorafenib	VEGFR, PDGFR, RAF kinases	6-90 nM (RAF, VEGFR)	Cell-type depende nt	30-60 mg/kg/da y (rats)	400 mg twice daily	Not well- defined	A multi- kinase inhibitor. [9][10]
Sunitinib	VEGFR, PDGFR, c-KIT, FLT3, RET	2-10 nM (VEGFR, PDGFR)	Systemat ically higher toxicity than Imatinib	40-80 mg/kg/da y (mice)	50 mg/day (4 weeks on, 2 weeks off)	Not well- defined	Consider ed a narrow therapeut ic index drug.[2] [11]



in vitro.

[2]

Methodologies

The determination of a kinase inhibitor's therapeutic index involves a series of preclinical in vitro and in vivo experiments to establish its efficacy and toxicity profile.

In Vitro Assays

- Kinase Activity Assays (IC50 Determination):
 - Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
 - Protocol:
 - 1. A purified recombinant target kinase is incubated with a specific substrate and a phosphate donor (typically ATP).
 - 2. The inhibitor is added in a range of concentrations.
 - 3. The rate of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or fluorescence-based assays (e.g., LanthaScreen™).[12][13]
 - 4. The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
- Cell-Based Proliferation/Cytotoxicity Assays (CC50 Determination):
 - Objective: To determine the concentration of the inhibitor that causes a 50% reduction in the viability of a relevant cancer cell line.
 - Protocol:
 - 1. Cancer cells expressing the target kinase are seeded in multi-well plates.



- 2. The cells are treated with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).
- 3. Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
- 4. The percentage of cell viability relative to an untreated control is plotted against the inhibitor concentration to determine the CC50 value.

In Vivo Studies

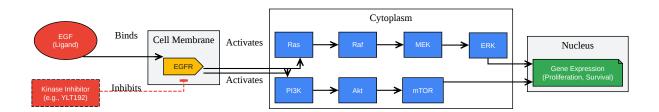
- Efficacy Studies (ED50 Determination):
 - Objective: To determine the dose of the inhibitor that produces a 50% therapeutic response in an animal model of the disease.
 - Protocol:
 - 1. Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[14]
 - 2. Once tumors are established, animals are randomized into groups and treated with the vehicle control or various doses of the kinase inhibitor.
 - 3. Tumor volume is measured regularly throughout the study.[14]
 - 4. The dose-response relationship is analyzed to determine the ED50, often defined as the dose required to achieve a certain level of tumor growth inhibition.
- Toxicity Studies (TD50/MTD Determination):
 - Objective: To determine the toxic effects of the inhibitor and establish the maximum tolerated dose (MTD).
 - Protocol:
 - 1. Healthy animals or animals with tumors are administered escalating doses of the kinase inhibitor.



- 2. Animals are monitored for clinical signs of toxicity, changes in body weight, and effects on hematological and clinical chemistry parameters.
- 3. The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 10-20% body weight loss or severe clinical signs).
- 4. The TD50 can be determined from the dose-response curve for a specific toxic effect.

Signaling Pathways and Experimental Workflows Representative Kinase Signaling Pathway (EGFR Pathway)

Many of the compared kinase inhibitors, such as Gefitinib, Erlotinib, and Afatinib, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][5][7] The diagram below illustrates a simplified representation of this pathway.



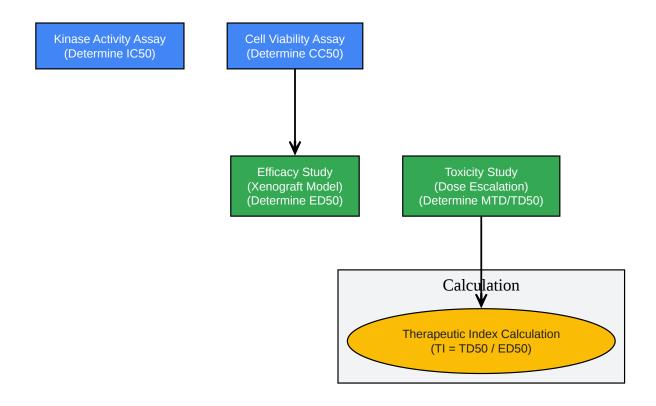
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Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow for Therapeutic Index Determination

The following diagram outlines the general workflow for determining the therapeutic index of a novel kinase inhibitor like **YLT192**.





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Caption: General experimental workflow for determining the therapeutic index of a kinase inhibitor.

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